4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

Catalog No.
S3552399
CAS No.
40104-29-8
M.F
C9H6N4S
M. Wt
202.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

CAS Number

40104-29-8

Product Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

InChI

InChI=1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13)

InChI Key

AOEWGJAUPQKSSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=NN=C(S2)N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(S2)N

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is a compound featuring a benzonitrile moiety linked to a 5-amino-1,3,4-thiadiazole group. The chemical formula for this compound is C10H8N4SC_{10}H_{8}N_{4}S, and it has a molecular weight of approximately 248.33 g/mol. The structure includes a thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

The reactivity of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile can be attributed to the functional groups present in its structure. The thiadiazole ring can undergo various chemical transformations, including:

  • Nucleophilic substitutions: The amino group on the thiadiazole can act as a nucleophile, allowing for reactions with electrophiles.
  • Condensation reactions: The presence of the nitrile group allows for potential condensation reactions with various amines or alcohols.
  • Reduction reactions: The nitrile group may be reduced to an amine under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities. Specifically, 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile has shown potential as:

  • Antimicrobial agents: Studies indicate that thiadiazole derivatives possess significant antibacterial and antifungal properties .
  • Antitumor activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation .
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes, making it relevant in drug discovery efforts targeting metabolic pathways .

The synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile typically involves multi-step processes:

  • Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Nitration or substitution: The benzonitrile moiety can be introduced via nucleophilic substitution on a suitable aromatic precursor.
  • Final coupling reaction: The final product is formed by coupling the thiadiazole and benzonitrile components under appropriate conditions.

These synthetic routes allow for the generation of various analogs with modified biological properties.

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile has several potential applications:

  • Pharmaceutical development: Due to its biological activity, it is being explored as a lead compound in drug discovery.
  • Agricultural chemistry: Its antimicrobial properties may find applications in developing agrochemicals.
  • Material science: Thiadiazole derivatives are also investigated for their electronic properties in organic electronics.

Interaction studies involving 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile have focused on:

  • Binding affinity assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Molecular docking studies: Computational methods are employed to predict the interaction modes and affinities with target proteins.
  • In vitro assays: Experimental studies confirm the biological activity and therapeutic potential of the compound against various pathogens or cancer cell lines.

Several compounds share structural similarities with 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1,3,4-thiadiazoleContains only the thiadiazole ringBasic scaffold with broad biological activity
2-Amino-5-(substituted phenyl)-1,3,4-thiadiazoleSubstituted at different positions on phenylEnhanced specificity towards certain biological targets
Thiadiazole-based quinazolinesCombines quinazoline structure with thiadiazolesNotable antitumor activity

These compounds highlight the versatility of the thiadiazole scaffold while emphasizing the unique structural features and potential applications of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile in medicinal chemistry.

XLogP3

1.4

Dates

Last modified: 04-14-2024

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